molecular formula C29H40O4 B12397973 Glabralide C

Glabralide C

Cat. No.: B12397973
M. Wt: 452.6 g/mol
InChI Key: MQIWJNPHYIQWGN-FQPCWDACSA-N
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Description

Glabralide C is a meroterpenoid compound that can be isolated from the plant Sarcandra glabra. It belongs to the class of terpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C29H40O4, and it has a molecular weight of 452.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glabralide C involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core terpenoid structure followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from Sarcandra glabra using methods like supercritical fluid extraction. This method involves the use of supercritical carbon dioxide modified with ethanol to extract the compound efficiently. The extracted product is then purified through processes like alcohol precipitation and adsorption chromatography .

Chemical Reactions Analysis

Types of Reactions: Glabralide C undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Glabralide C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glabralide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

  • Glabralide A
  • Glabralide B
  • Glabridin

Comparison: Glabralide C is unique due to its specific structural features and biological activities. Compared to Glabralide A and B, this compound has different functional groups that contribute to its distinct chemical reactivity and biological properties. Glabridin, another compound from Glycyrrhiza glabra, shares some similarities in terms of biological activities but differs significantly in its chemical structure .

Properties

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (2R,4aR,9S,9aR)-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-4a-methyl-2-propan-2-yl-1,2,9,9a-tetrahydroxanthene-9-carboxylate

InChI

InChI=1S/C29H40O4/c1-18(2)9-8-10-20(5)11-12-22-15-23(30)17-24-26(28(31)32-7)25-16-21(19(3)4)13-14-29(25,6)33-27(22)24/h9,11,13-15,17,19,21,25-26,30H,8,10,12,16H2,1-7H3/b20-11+/t21-,25-,26-,29-/m1/s1

InChI Key

MQIWJNPHYIQWGN-FQPCWDACSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H]2[C@@H](C3=CC(=CC(=C3O[C@@]2(C=C1)C)C/C=C(\C)/CCC=C(C)C)O)C(=O)OC

Canonical SMILES

CC(C)C1CC2C(C3=CC(=CC(=C3OC2(C=C1)C)CC=C(C)CCC=C(C)C)O)C(=O)OC

Origin of Product

United States

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